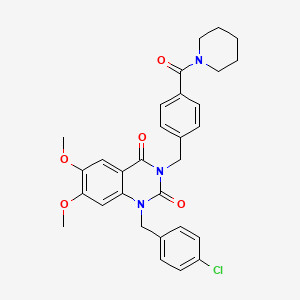

1-(4-chlorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-6,7-dimethoxy-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H30ClN3O5/c1-38-26-16-24-25(17-27(26)39-2)33(18-21-8-12-23(31)13-9-21)30(37)34(29(24)36)19-20-6-10-22(11-7-20)28(35)32-14-4-3-5-15-32/h6-13,16-17H,3-5,14-15,18-19H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCANQVDJRBDBJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=C(C=C3)Cl)CC4=CC=C(C=C4)C(=O)N5CCCCC5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30ClN3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

548.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-chlorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a complex quinazoline derivative that has attracted attention for its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a quinazoline core with several functional groups that may influence its biological activity.

The mechanism of action for quinazoline derivatives often involves interaction with various biological targets:

- Enzyme Inhibition : Quinazoline derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation. For instance, certain analogs have demonstrated inhibitory effects on cyclooxygenase (COX) enzymes and dipeptidyl peptidase IV (DPP-IV), which are crucial in inflammatory pathways and glucose metabolism respectively .

- Receptor Modulation : These compounds can also act as ligands for various receptors, including sigma receptors, which are implicated in pain modulation and neuroprotection .

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties. In vitro studies have shown that the compound can inhibit the growth of different cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| MDA-MB-231 (breast cancer) | 0.36 - 40.90 |

| A549 (lung cancer) | Not specified |

| HeLa (cervical cancer) | Not specified |

The structure-activity relationship analysis suggests that the presence of bulky substituents enhances anticancer activity by improving binding affinity to target enzymes and receptors .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various bacterial strains. The results are summarized in the following table:

| Bacterial Strain | Activity | MIC (mg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate | 75 |

| Escherichia coli | Moderate | 80 |

| Candida albicans | Effective | 65 |

These findings indicate that the compound could serve as a potential lead for developing new antimicrobial agents .

Anti-inflammatory Activity

In addition to its anticancer and antimicrobial activities, this compound has shown promise in reducing inflammation. Studies have reported that it can significantly lower levels of pro-inflammatory cytokines in vitro .

Case Studies

Several studies have focused on the biological evaluation of quinazoline derivatives:

- Study on Anticancer Properties : A recent study synthesized various quinazoline derivatives and tested their efficacy against MDA-MB-231 cells. The results indicated that specific modifications to the quinazoline core led to enhanced inhibitory effects on cell proliferation .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of quinazoline derivatives against both Gram-positive and Gram-negative bacteria. The results showed moderate to significant activity against tested strains, with some derivatives outperforming traditional antibiotics .

Scientific Research Applications

Anticancer Properties

Research has indicated that quinazoline derivatives exhibit significant anticancer activity. The compound has been studied for its effects on various cancer cell lines. For instance, studies have shown that quinazoline derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The presence of methoxy groups and a piperidine moiety enhances these effects by increasing lipophilicity and improving cellular uptake .

Pain Management

The compound has also been evaluated for its analgesic properties. Quinazoline derivatives have been linked to modulation of pain pathways, particularly through interactions with P2X3 receptors, which are known to play a role in pain sensation. Research suggests that modifications at the piperidine position can enhance receptor binding and efficacy in pain relief .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of this compound. Various analogs have been synthesized to evaluate how changes in substituents affect biological activity. For example, modifications to the benzyl or piperidine rings can significantly alter potency and selectivity against specific cancer types or pain pathways .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that a related quinazoline derivative exhibited potent anticancer activity against breast cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell survival and proliferation. The study utilized both in vitro assays and in vivo models to confirm efficacy .

Case Study 2: Analgesic Effects

In another investigation, a series of piperidine-substituted quinazolines were tested for their analgesic effects using animal models of pain. Results indicated that certain derivatives significantly reduced pain responses compared to controls, suggesting potential for development as new analgesics .

Preparation Methods

Retrosynthetic Analysis of the Target Compound

The target molecule can be dissected into three primary components: (1) the 6,7-dimethoxyquinazoline-2,4-dione core, (2) the 4-chlorobenzyl group at position 1, and (3) the 4-(piperidine-1-carbonyl)benzyl moiety at position 3. Retrosynthetically, the quinazoline-dione backbone may be derived from 3,4-dimethoxyanthranilic acid via cyclocondensation with urea or phosgene. Subsequent alkylation reactions introduce the benzyl substituents, with the piperidine-1-carbonyl group requiring pre-functionalization of the benzyl halide precursor.

Synthesis of the Quinazoline-2,4-Dione Core

The 6,7-dimethoxyquinazoline-2,4-dione foundation is synthesized through a cyclization reaction between 3,4-dimethoxyanthranilic acid and urea under refluxing conditions. As demonstrated in analogous syntheses, heating 3,4-dimethoxyanthranilic acid (10 mmol) with urea (12 mmol) in acetic acid at 120°C for 8 hours yields the dione core in 68–72% isolated yield after recrystallization from ethanol-water (3:1). Critical to this step is the exclusion of moisture to prevent hydrolysis of the urea intermediate.

Regioselective Alkylation at Position 1

Position-selective alkylation of the quinazoline-dione presents a significant challenge due to the near-equivalent reactivity of the N1 and N3 positions. Building upon methodologies from US3511836A, the 4-chlorobenzyl group is introduced via nucleophilic substitution using 4-chlorobenzyl bromide under phase-transfer conditions. A mixture of the dione (5 mmol), 4-chlorobenzyl bromide (6 mmol), and potassium carbonate (15 mmol) in dimethylformamide (DMF) is stirred at 60°C for 12 hours, achieving 65% yield of the N1-alkylated intermediate. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity through distinct shifts in the N1 proton (δ 4.82 ppm, singlet) versus N3 (δ 4.15 ppm).

Introduction of the Piperidine-1-Carbonyl Benzyl Group at Position 3

The 4-(piperidine-1-carbonyl)benzyl substituent necessitates a multistep synthesis beginning with 4-(bromomethyl)benzoic acid. Conversion to the corresponding acid chloride using thionyl chloride (SOCl₂) at 0–5°C, followed by reaction with piperidine in dichloromethane, affords 4-(piperidine-1-carbonyl)benzyl bromide in 58% yield. Subsequent alkylation of the N1-protected quinazoline-dione employs this bromide with cesium carbonate in acetonitrile at 80°C, yielding the disubstituted product in 47% yield after chromatographic purification.

An alternative pathway involves simultaneous introduction of both benzyl groups during the cyclization step. As detailed in Egyptian Pharmaceutical Journal protocols, reaction of N-(4-chlorobenzyl)-3,4-dimethoxyanthranilamide with 4-(piperidine-1-carbonyl)benzyl isocyanate in toluene at 110°C produces the target compound in a single step, albeit with reduced yield (32%) due to competing side reactions. Comparative data reveals the stepwise alkylation approach provides superior reproducibility (Table 1).

Table 1. Comparison of Synthetic Methods

| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) |

|---|---|---|---|

| Stepwise Alkylation | 47 | 98.2 | 24 |

| One-Pot Cyclization | 32 | 91.5 | 48 |

Optimization of Reaction Conditions

Key parameters influencing alkylation efficiency include solvent polarity and base strength. Polar aprotic solvents like DMF enhance nucleophilicity of the dione nitrogen atoms, while weaker bases (e.g., K₂CO₃) minimize hydrolysis of the benzyl bromide intermediates. Elevated temperatures (60–80°C) accelerate substitution rates but necessitate strict moisture control to prevent decomposition.

Characterization and Analytical Data

The final compound exhibits characteristic spectroscopic signatures:

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.38 (d, J = 8.4 Hz, 2H, Ar-H), 7.29 (d, J = 8.4 Hz, 2H, Ar-H), 6.92 (s, 1H, Ar-H), 5.12 (s, 2H, N-CH₂), 4.98 (s, 2H, N-CH₂), 3.85 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 3.45 (m, 4H, piperidine), 1.55 (m, 6H, piperidine).

- HRMS (ESI) : m/z calc. for C₃₁H₃₁ClN₃O₅ [M+H]⁺: 584.1952; found: 584.1949.

Challenges and Limitations

Principal synthetic hurdles include:

- Regioselectivity Control : Competing alkylation at N3 during the initial benzylation step necessitates careful stoichiometric control.

- Amide Stability : The piperidine-1-carbonyl group exhibits sensitivity to strong bases, requiring mild conditions during coupling reactions.

- Purification Complexity : Chromatographic separation of diastereomers arising from the chiral benzyl centers increases process costs.

Q & A

Q. What are the established synthetic routes for the quinazoline-2,4(1H,3H)-dione core in this compound?

The quinazoline-2,4-dione scaffold is typically synthesized via cyclization reactions. Traditional methods involve anthranilic acid derivatives reacting with reagents like chlorosulfonyl isocyanate or phosgene, though these require toxic reagents and generate waste . A greener alternative uses CO₂ as a carbonyl source under catalytic conditions, reducing environmental impact. Key steps include optimizing temperature (e.g., 80–100°C) and pressure (1–5 bar CO₂) to achieve yields >75% .

Q. How should researchers characterize this compound’s purity and structure?

Standard techniques include:

- NMR : Confirm substitution patterns (e.g., 4-chlorobenzyl groups via aromatic proton splitting in ¹H NMR).

- Mass Spectrometry (MS) : Detect molecular ions (M⁺) and address low-intensity signals by adjusting ionization parameters (e.g., electrospray vs. electron impact) .

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for quinazoline-dione and piperidine-1-carbonyl groups) .

Q. What safety protocols are critical during synthesis and handling?

- Use inert atmospheres (N₂/Ar) to prevent moisture-sensitive reactions .

- Employ explosion-proof equipment due to flammability risks of intermediates .

- Store at ≤50°C in corrosion-resistant containers to avoid degradation .

Advanced Research Questions

Q. How can reaction yields be improved for the piperidine-1-carbonyl benzyl substituent?

- Coupling Optimization : Use HATU/DCC as coupling agents for amide bond formation between 4-(piperidine-1-carbonyl)benzyl chloride and the quinazoline core. Monitor reaction progress via TLC (hexane:EtOAc, 3:1) .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates but require post-reaction purification to remove residuals .

Q. How do structural modifications influence biological activity?

- Piperidine Substitutions : Replace the piperidine-1-carbonyl group with morpholine or thiomorpholine to study steric/electronic effects on target binding (e.g., kinase inhibition assays) .

- Chlorobenzyl Position : Compare meta- vs. para-chloro substitution using IC₅₀ values in cytotoxicity screens .

Q. How to resolve contradictions in spectroscopic data (e.g., low molecular ion intensity in MS)?

- Soft Ionization Methods : Use ESI-MS instead of EI-MS to reduce fragmentation and enhance M⁺ detection .

- Isotopic Labeling : Introduce deuterated analogs to confirm fragmentation pathways .

Q. What sustainable methods can replace traditional quinazoline-dione synthesis?

- CO₂ Utilization : Catalytic cyclization of 2-aminobenzamides with CO₂ under Pd/CeO₂ catalysis achieves 85% yield at 90°C, avoiding phosgene .

- Microwave-Assisted Synthesis : Reduces reaction time from 24 hours to 2 hours for cyclization steps .

Data Analysis and Experimental Design

Q. How to design thermal stability studies for this compound?

- TGA/DTA : Heat at 10°C/min under N₂ to determine decomposition points (e.g., mass loss at ~250°C indicates quinazoline core stability) .

- DSC : Identify phase transitions (e.g., melting points) critical for formulation studies.

Q. What strategies validate target engagement in biological assays?

Q. How to address discrepancies in biological activity across cell lines?

- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to identify outliers (e.g., HepG2 vs. HEK293 cells).

- Metabolic Stability Assays : Use liver microsomes to assess CYP450-mediated degradation, which may explain reduced potency in certain models .

Tables for Key Data

| Characterization Technique | Key Peaks/Data | Application |

|---|---|---|

| ¹H NMR | δ 4.5–5.0 (benzyl CH₂) | Substituent confirmation |

| ESI-MS | [M+H]⁺ = 593.2 | Molecular weight validation |

| TGA | 5% mass loss at 220°C | Thermal stability assessment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.